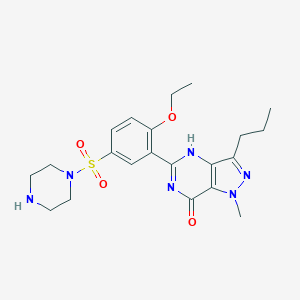

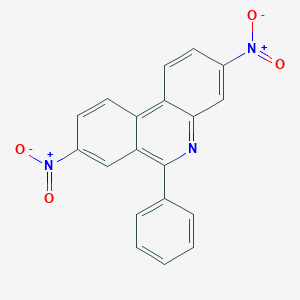

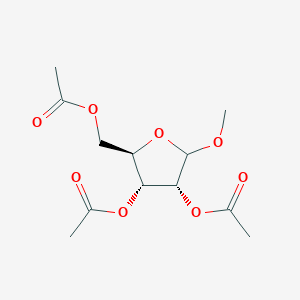

![molecular formula C30H62N2O8 B017785 Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol CAS No. 103051-63-4](/img/structure/B17785.png)

Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

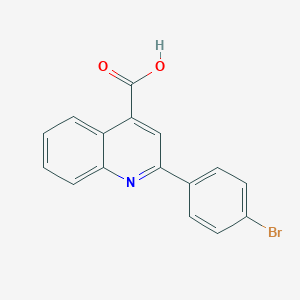

Hexane-1,6-diamine; hexanedioic acid; 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol; propane-1,1-diol are chemical compounds that have gained significant attention in scientific research. These compounds have been synthesized and studied for their potential applications in various fields, including medicine and materials science.

Aplicaciones Científicas De Investigación

Hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol have been studied for their potential applications in various scientific fields. For instance, hexane-1,6-diamine has been used as a building block for the synthesis of polyamides and other polymers. Hexanedioic acid has been used in the synthesis of nylon and other polyesters. 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol has been studied for its potential use in the treatment of Alzheimer's disease. Propane-1,1-diol has been used as a solvent and as a building block for the synthesis of various polymers.

Mecanismo De Acción

The mechanism of action of hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol varies depending on their applications. For instance, hexanedioic acid can act as a crosslinking agent in the synthesis of polymers, while 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol may inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease.

Biochemical and Physiological Effects:

The biochemical and physiological effects of these compounds also vary depending on their applications. For instance, hexanedioic acid may cause skin irritation and respiratory distress if inhaled, while 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol may have neuroprotective effects against beta-amyloid toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol have various advantages and limitations for lab experiments. For instance, they can be easily synthesized and have a wide range of applications. However, they may also have toxic effects and require careful handling and disposal.

Direcciones Futuras

There are many future directions for the study of hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol. For instance, further research can be conducted on their potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, their applications in materials science and nanotechnology can be further explored. Furthermore, the development of new synthesis methods and the optimization of existing methods can also be explored to improve their efficiency and reduce their environmental impact.

Conclusion:

Hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol are important chemical compounds that have gained significant attention in scientific research. They have various applications in medicine, materials science, and other fields. Further research on their synthesis, mechanism of action, and potential applications can lead to new discoveries and innovations.

Métodos De Síntesis

Hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol can be synthesized through various methods. One of the most common methods is the reaction between amines and carboxylic acids. For instance, hexane-1,6-diamine can be synthesized through the reaction between hexanedioic acid and ammonia. Similarly, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol can be synthesized through the reaction between cyclohexanone and 4-hydroxycyclohexylpropanone.

Propiedades

Número CAS |

103051-63-4 |

|---|---|

Nombre del producto |

Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol |

Fórmula molecular |

C30H62N2O8 |

Peso molecular |

578.8 g/mol |

Nombre IUPAC |

hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol |

InChI |

InChI=1S/C15H28O2.C6H16N2.C6H10O4.C3H8O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;7-5-3-1-2-4-6-8;7-5(8)3-1-2-4-6(9)10;1-2-3(4)5/h11-14,16-17H,3-10H2,1-2H3;1-8H2;1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3 |

Clave InChI |

HQIDAZUQEFKDSG-UHFFFAOYSA-N |

SMILES |

CCC(O)O.CC(C)(C1CCC(CC1)O)C2CCC(CC2)O.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |

SMILES canónico |

CCC(O)O.CC(C)(C1CCC(CC1)O)C2CCC(CC2)O.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |

Sinónimos |

Hexanedioic acid, polymer with 1,6-hexanediamine, 4,4'-(1-methylethylidene)bis[cyclohexanol] and 1,2-propanediol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.